4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Description
Properties
IUPAC Name |
4-chloro-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2O2/c1-12-3(5(13)14)2(7)4(11-12)6(8,9)10/h1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWXOYNVUAWUIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201160908 | |
| Record name | 4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201160908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128694-71-3 | |
| Record name | 4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128694-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201160908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation for Pyrazole Core Formation
The foundational step in synthesizing this compound involves constructing the pyrazole ring with pre-installed substituents. Cyclocondensation of 1,3-diketones with hydrazine derivatives is a widely adopted strategy. For this compound, ethyl 4,4,4-trifluoroacetoacetate reacts with methylhydrazine under acidic conditions to form the pyrazole core.
Reaction Conditions :
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Solvent : Ethanol or acetic acid
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Temperature : 80–100°C
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Catalyst : Concentrated hydrochloric acid
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Time : 6–12 hours
The reaction proceeds via nucleophilic attack of the hydrazine on the diketone, followed by cyclization and dehydration. This yields 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid ethyl ester as the intermediate .
Key Considerations :
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The trifluoromethyl group enhances electron-withdrawing effects, necessitating controlled acidity to prevent side reactions.
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Ethyl ester protection at position 5 ensures stability during subsequent steps.
Methylation at the 1-Position
While the cyclocondensation step inherently introduces the methyl group at position 1 via methylhydrazine, alternative routes may require post-synthetic methylation. Dimethyl carbonate (DMC) serves as a green methylating agent, replacing toxic alternatives like dimethyl sulfate.
Procedure :
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Combine 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid ethyl ester with DMC in diethylene glycol dimethyl ether .
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Add potassium carbonate as a base.
Advantages :
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DMC’s low toxicity and biodegradability align with sustainable chemistry principles.
Chlorination at the 4-Position
Electrophilic chlorination introduces the chloro group at position 4. A mixture of hydrochloric acid (HCl) and hydrogen peroxide (H₂O₂) in dichloroethane achieves this efficiently.
Mechanism :
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HCl generates chloronium ions (Cl⁺).
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H₂O₂ acts as an oxidizing agent, facilitating electrophilic substitution.
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The reaction proceeds at 25–60°C, with higher temperatures accelerating kinetics but risking over-oxidation .
Optimization Data :
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| HCl Concentration | 37% | Maximizes Cl⁺ availability |
| H₂O₂ Volume | 14–15 mL/mol | Balances oxidation and side reactions |
| Temperature | 25–60°C | 60°C for 6h yields 90% conversion |
| Solvent | Dichloroethane | Enhances solubility and reaction homogeneity |
Post-Reaction Workup :
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Neutralize with sodium sulfite and sodium carbonate to remove excess reagents.
Hydrolysis of the Ethyl Ester to Carboxylic Acid
The final step converts the ethyl ester at position 5 to a carboxylic acid via alkaline hydrolysis.
Conditions :
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Reagent : 2M sodium hydroxide (NaOH) in ethanol/water (1:1)
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Temperature : 80°C for 4–6 hours
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Acidification : Adjust to pH 2 with HCl to precipitate the product .
Yield Enhancement Strategies :
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Microwave-assisted hydrolysis reduces reaction time to 30 minutes with comparable yields.
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Catalytic amounts of tetrabutylammonium bromide (TBAB) improve phase transfer in biphasic systems .
Comparative Analysis of Synthetic Routes
Two primary routes dominate industrial and academic synthesis:
Route A : Sequential Cyclocondensation → Methylation → Chlorination → Hydrolysis
Route B : Direct Cyclocondensation with Pre-Methylated Hydrazine
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Total Yield : 55–60%
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Advantage : Eliminates separate methylation step.
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Limitation : Requires custom-synthesized methylhydrazine derivatives.
Industrial-Scale Production Considerations
Large-scale manufacturing prioritizes cost-efficiency and safety:
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Continuous Flow Reactors : Minimize reaction time and improve heat management during chlorination.
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In Situ Monitoring : Raman spectroscopy tracks intermediate formation, reducing off-spec batches.
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Waste Management : Chlorinated byproducts are neutralized with sodium thiosulfate before disposal .
Challenges and Mitigation Strategies
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Trifluoromethyl Group Stability :
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The strong electron-withdrawing nature of CF₃ can deactivate the ring toward electrophilic substitution.
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Mitigation : Use excess chlorinating agents and prolonged reaction times.
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Ester Hydrolysis Side Reactions :
Emerging Methodologies
Recent advances include:
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Photocatalytic Chlorination : Utilizes visible light and ruthenium catalysts for milder conditions.
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Enzymatic Hydrolysis : Lipases achieve ester-to-acid conversion at ambient temperatures, reducing energy costs.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions, often under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has been investigated for its potential as a bioactive compound in drug discovery. The presence of the trifluoromethyl group enhances lipophilicity, which can improve the pharmacokinetic properties of drug candidates.
Case Studies:
- Anticancer Activity : Research has indicated that pyrazole derivatives exhibit selective activity against certain cancer cell lines. For instance, compounds similar to this pyrazole have shown promise as inhibitors of the androgen receptor, making them potential candidates for prostate cancer treatment .
Agrochemical Applications
This compound is also explored for its utility in agriculture, particularly as a herbicide or fungicide. Its ability to interact with biological systems makes it suitable for developing agrochemicals that target specific pathways in pests or plants.
Case Studies:
- Herbicidal Activity : Studies have demonstrated that pyrazole derivatives can inhibit plant growth by interfering with specific metabolic pathways. This property is harnessed to develop selective herbicides that minimize damage to crops while effectively controlling weeds .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act by inhibiting enzymes or receptors involved in pain and inflammation pathways . The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Chemical Properties
The substituents on the pyrazole ring significantly influence molecular properties:
Key Observations:
Biological Activity
4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS Number: 128694-71-3) is a compound belonging to the pyrazole family, known for its diverse applications in medicinal chemistry and agrochemicals. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and mechanisms of action.
The molecular formula of this compound is C6H4ClF3N2O2. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the carboxylic acid group allows for further chemical modifications.
Pharmacological Properties
Research indicates that this compound exhibits significant biological activities, including:
- Anti-inflammatory Activity : The compound has been studied for its potential as an analgesic and anti-inflammatory agent. Its structural features may contribute to the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anticancer Properties : Investigations into its anticancer effects have revealed that it may inhibit certain cancer cell lines, although more detailed studies are required to elucidate its mechanisms and efficacy .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as COX enzymes. This inhibition can lead to a reduction in the production of pro-inflammatory mediators .
- Cellular Interactions : It may interact with cellular receptors or proteins, influencing signaling pathways that regulate cell growth and apoptosis .
Study 1: Anti-inflammatory Effects
A study published in a peer-reviewed journal examined the anti-inflammatory effects of various pyrazole derivatives, including this compound. The results indicated a significant reduction in inflammation markers in vitro, suggesting potential therapeutic applications for inflammatory diseases .
Study 2: Antimicrobial Activity
Another research effort focused on evaluating the antimicrobial properties of this compound against various bacterial strains. The findings indicated that it exhibited moderate antibacterial activity, warranting further investigation into its potential as an antimicrobial agent .
Comparison with Similar Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure | Key Activity |
|---|---|---|
| 4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole | Lacks carboxylic acid | Limited medicinal applications |
| 4-Chloro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | Similar structure without methyl group | Potentially lower lipophilicity |
| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | Lacks chlorine atom | Different biological profile |
Q & A
Q. What are the key synthetic routes for 4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid?
The compound can be synthesized via multi-step protocols. A common approach involves:
- Vilsmeier-Haack reaction : Reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with POCl₃ and DMF to introduce a formyl group, followed by oxidation to the carboxylic acid .
- Functionalization of pyrazole intermediates : For example, trifluoromethylation of chloropyrazole precursors using trifluoromethyl chloride under controlled conditions, followed by methylation and carboxylation . Key challenges include regioselectivity control and purification of intermediates via column chromatography or recrystallization.
Q. Which spectroscopic methods are critical for characterizing this compound?
Essential techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns and verify the absence of regioisomers. For example, the carboxylic acid proton typically appears as a broad peak near δ 12-14 ppm, while trifluoromethyl groups show distinct splitting .
- IR spectroscopy : To identify the carboxylic acid C=O stretch (~1700 cm⁻¹) and C-F stretches (1100-1200 cm⁻¹) .
- Mass spectrometry (HRMS) : For precise molecular weight validation .
Q. How is purity assessed post-synthesis?
- HPLC with UV detection : To quantify impurities and ensure >95% purity.
- Elemental analysis : Confirms empirical formula alignment (e.g., C, H, N content) .
- Melting point consistency : Deviations >2°C from literature values indicate impurities .
Advanced Research Questions
Q. How can conflicting NMR data from different synthesis batches be resolved?
Discrepancies may arise from:
- Solvent effects : Use deuterated solvents consistently (e.g., DMSO-d₆ for carboxylic acid protons).
- Tautomerism : Pyrazole rings may exhibit keto-enol tautomerism, altering peak positions. Variable-temperature NMR can identify dynamic equilibria .
- Impurities : Employ 2D NMR (e.g., HSQC, HMBC) to distinguish signals from byproducts .
Q. What strategies optimize the esterification of the carboxylic acid group?
- Coupling agents : Use DCC/DMAP or EDC/HOBt in anhydrous DMF to activate the carboxylic acid for ester formation .
- Solvent selection : Polar aprotic solvents (e.g., THF, DCM) improve reaction efficiency.
- Temperature control : Reactions at 0–25°C minimize side reactions (e.g., trifluoromethyl group hydrolysis) .
Q. How to design structure-activity relationship (SAR) studies for biological activity evaluation?
- Core modifications : Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., nitro, cyano) to assess impact on bioactivity .
- Carboxylic acid bioisosteres : Substitute with tetrazole or sulfonamide groups to enhance metabolic stability .
- In vitro assays : Screen against target enzymes (e.g., cyclooxygenase, kinases) using fluorescence-based assays .
Q. What computational methods predict reactivity and electronic properties?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .
- Molecular docking : Simulate interactions with protein targets (e.g., binding affinity of the carboxylic acid with catalytic residues) .
Data Contradiction and Analysis
Q. How to address discrepancies in reported melting points for this compound?
- Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. acetonitrile) to isolate stable polymorphs.
- Hydrate formation : Perform TGA/DSC to detect water loss events .
- Cross-validate : Compare with X-ray crystallography data to confirm lattice packing .
Q. Why do Suzuki-Miyaura coupling reactions with this compound yield inconsistent results?
- Steric hindrance : The trifluoromethyl and carboxylic acid groups may limit access to the coupling site. Use bulky ligands (e.g., SPhos) to enhance reactivity .
- Protection/deprotection : Temporarily protect the carboxylic acid as a methyl ester to reduce steric effects .
Safety and Handling
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
